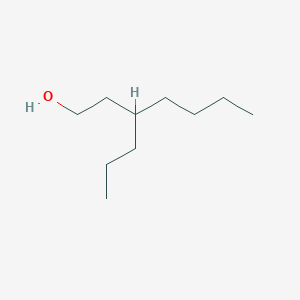

3-Propyl-1-heptanol

Description

Contextualization of 3-Propyl-1-heptanol in Branched-Chain Alcohol Chemistry

Branched-chain alcohols are organic compounds characterized by a hydroxyl group (-OH) attached to a carbon atom that is part of a non-linear hydrocarbon chain. This structural feature distinguishes them from their straight-chain (linear) counterparts. The position and length of the branching alkyl groups significantly influence the physical and chemical properties of the alcohol, such as its boiling point, melting point, density, and solubility. britannica.comcymitquimica.com

This compound, with its propyl group at the third carbon position of a seven-carbon chain, is a specific example of a branched-chain primary alcohol. cymitquimica.com The classification of an alcohol as primary (1°), secondary (2°), or tertiary (3°) depends on the number of carbon atoms bonded to the carbon atom bearing the hydroxyl group. britannica.com In the case of this compound, the hydroxyl group is on a primary carbon, meaning it is bonded to only one other carbon atom.

The branching in molecules like this compound can lead to a lower melting point and a higher boiling point compared to linear alcohols of similar molecular weight, which is a desirable characteristic for applications requiring a wide liquid range. aocs.org The study of such branched structures is a significant area within organic chemistry, as the arrangement of atoms can impart unique properties useful in various applications. britannica.comaocs.org

Significance of Investigating this compound Architectures in Advanced Synthesis

The molecular architecture of this compound makes it a valuable component in advanced synthesis. One of the well-established methods for synthesizing branched-chain alcohols like this compound is the Guerbet reaction, which involves the dimerization of smaller alcohols. aocs.org This reaction typically produces alcohols with a branch at the second carbon position, such as 2-propyl-1-heptanol. However, variations of this and other synthetic routes allow for the creation of different isomers, including this compound.

The synthesis of specific alcohol architectures is crucial for producing materials with tailored properties. For instance, 2-propyl-1-heptanol is a known starting material for producing plasticizers for PVC. fishersci.se The investigation into different isomers like this compound is driven by the search for new molecules with potentially superior performance in various applications.

Advanced synthetic methods, such as transition metal-catalyzed reactions, offer precise control over the formation of complex molecules. thermofisher.com For example, the hydroformylation of olefins followed by an aldol (B89426) condensation and hydrogenation is a key industrial route to produce branched alcohols. google.comgoogle.com The ability to selectively synthesize a particular isomer is a significant area of research, as it allows for the fine-tuning of the final product's properties. The study of this compound and its synthesis contributes to the broader understanding of how to control chemical reactions to achieve specific molecular architectures.

Overview of Key Research Domains Pertaining to this compound Beyond Commercial Applications

Beyond its potential use in industrial applications, this compound and related branched-chain alcohols are subjects of research in several specialized domains. These areas of study focus on the fundamental chemical and biological activities of these molecules.

One area of research is the use of branched-chain alcohols in the synthesis of novel compounds. For example, they can be used as building blocks in the creation of more complex molecules with potential applications in materials science or pharmaceuticals. thermofisher.comgoogle.com The specific structure of this compound can influence the properties of these larger molecules in predictable ways.

Another research domain is the study of the biological effects of branched-chain alcohols. Some studies have investigated the interactions of various alcohols with biological systems, such as their ability to inhibit certain enzymes. rde.ac For example, research has shown that alcohols with a certain number of methylene (B1212753) groups can be effective inhibitors of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of the extracellular matrix. rde.ac While specific studies on this compound in this context are not widely reported, the general principles derived from the study of similar alcohols could be applicable.

Furthermore, the physical properties of branched-chain alcohols make them interesting subjects for fundamental studies in physical organic chemistry. Research into properties like their behavior in solutions and their interactions with other molecules helps to build a more complete understanding of chemical principles.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |

| This compound | C10H22O | 158.28 | Not specified | 1205686-72-1 |

| 2-Propyl-1-heptanol | C10H22O | 158.28 | 217.5 | 10042-59-8 |

| 1-Heptanol (B7768884) | C7H16O | 116.20 | 176 | 111-70-6 |

| 2-Ethyl-1-hexanol | C8H18O | 130.23 | 184.6 | 104-76-7 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H22O |

|---|---|

Molecular Weight |

158.28 g/mol |

IUPAC Name |

3-propylheptan-1-ol |

InChI |

InChI=1S/C10H22O/c1-3-5-7-10(6-4-2)8-9-11/h10-11H,3-9H2,1-2H3 |

InChI Key |

UYZVDMGEEIRMSK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Propyl 1 Heptanol and Its Precursors

Established Synthetic Pathways to 3-Propyl-1-heptanol

The conventional routes to this compound are well-documented and form the backbone of its industrial production. These pathways typically involve hydroformylation to create an aldehyde intermediate, followed by condensation and hydrogenation steps.

A principal industrial method for synthesizing this compound begins with the hydroformylation, or "oxo synthesis," of C4 alkenes, such as butene. nih.govchemicalbook.com This process involves reacting the olefin with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce C5 aldehydes, predominantly n-pentanal and its isomers. google.com

The choice of catalyst is critical for directing the regioselectivity of the hydroformylation reaction. While rhodium-based catalysts can be used, cobalt catalysts are also employed. rsc.orggoogle.com For instance, using a cobalt carbonyl (Co₂(CO)₈) catalyst at 100–130°C and 11 bar pressure can yield a 3:1 ratio of n-valeraldehyde to iso-valeraldehyde. Rhodium-based systems, though highly active, may favor the formation of branched aldehydes, which are less desirable for the synthesis of linear plasticizer alcohols. The goal is to maximize the yield of n-pentanal, as this linear aldehyde is the key precursor for the subsequent aldol (B89426) condensation. google.com

Table 1: Comparison of Catalysts in Hydroformylation of C4 Olefins

| Catalyst System | Operating Conditions | n-pentanal to iso-pentanal Ratio | Reference |

| Cobalt Carbonyl (Co₂(CO)₈) | 100–130°C, 11 bar | 3:1 | |

| Rhodium-based (e.g., Rh/TPPTS) | 65°C, ~0.2 MPa syngas pressure | Favors branched aldehydes | rsc.org |

| Rhodium with specific phosphite (B83602) ligands | Not specified | 95:5 (n/iso selectivity) | google.com |

This table provides a comparative overview of different catalyst systems used in the hydroformylation of C4 olefins to produce n-pentanal.

The aldol condensation of n-valeraldehyde (n-pentanal) is a cornerstone of this compound synthesis. In this step, two molecules of n-pentanal react in the presence of a base catalyst, such as sodium hydroxide (B78521) or sodium ethoxide, to form an α,β-unsaturated aldehyde, specifically 2-propyl-2-heptenal, after dehydration. This self-condensation is typically carried out at temperatures between 80–120°C. The conversion of n-pentanal in this step can be very high, often exceeding 90-95%. google.com

The final step is the catalytic hydrogenation of the 2-propyl-2-heptenal intermediate. This reduction of both the carbon-carbon double bond and the aldehyde group produces the target molecule, this compound. google.com This hydrogenation is generally performed using catalysts like nickel or palladium on carbon (Pd/C) at elevated temperatures (100–150°C) and hydrogen pressures (2–5 MPa). While nickel catalysts like Raney Ni are cost-effective, Pd/C can offer higher selectivity.

Table 2: Research Findings on Aldol Condensation of n-valeraldehyde

| Catalyst | Reaction Conditions | Key Findings | Reference |

| Potassium Hydroxide (1 M solution) | 88°C, 2 hours | 96% conversion of n-pentanal. | google.com |

| Sodium Hydroxide or Sodium Ethoxide | 80–120°C, 4-6 hours | Homogeneous catalysis leading to the formation of an enolate ion intermediate. | |

| Aluminum (freshly prepared surface) | High-energy ball milling | Mechanochemical method catalyzing the self-aldol reaction to form 2-propyl-3-hydroxyl-heptanal. | researchgate.net |

This table summarizes key research findings on the catalytic aldol condensation of n-valeraldehyde.

The Grignard reaction is a fundamental and versatile method for the formation of alcohols. While not the primary industrial route for this compound due to stoichiometry and cost, it represents a classic laboratory synthesis. The general principle involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound.

For the synthesis of a primary alcohol like this compound, a suitable Grignard reagent, such as propylmagnesium bromide, would react with an epoxide, like 1,2-epoxyheptane. Alternatively, reacting a Grignard reagent with formaldehyde (B43269) would also yield a primary alcohol, though building the specific carbon skeleton of this compound would require a more complex Grignard reagent. For instance, to synthesize the structurally similar 4-heptanol, propylmagnesium bromide can be reacted with butanal. reddit.com This highlights the adaptability of the Grignard synthesis to create a wide range of alcohol structures. The reaction is typically performed in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide. youtube.comwustl.edu

Novel and Sustainable Synthetic Approaches for this compound

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for synthesizing this compound. These approaches aim to reduce waste, energy consumption, and the number of reaction steps. carlroth.com

One-pot synthesis, which involves conducting multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency and reduced waste. numberanalytics.comnumberanalytics.com For the synthesis of this compound, a one-pot approach combining the aldol condensation of n-valeraldehyde and the subsequent hydrogenation of the enal intermediate has been explored. nih.govrsc.org

Table 3: One-Pot Synthesis of 2-Propylheptanol from n-Valeraldehyde

| Catalyst | Reaction Sequence and Conditions | Selectivity for 2-Propylheptanol | Reference |

| Ni-IL/SiO2 | 1. Condensation: 200°C, 1.5 h2. Hydrogenation: 3.0 MPa H₂, 8.0 h | 75.4% | nih.gov |

| Ni/Ce–Al₂O₃ (for analogous 2-ethylhexanol synthesis) | One-step synthesis from n-butyraldehyde | 66.9% | rsc.org |

This table presents data on the one-pot synthesis of 2-propylheptanol and a structurally similar alcohol, demonstrating the potential of this approach.

Chemo-enzymatic synthesis combines chemical and biological catalysts to perform reactions with high selectivity and under mild conditions. While specific research on the chemo-enzymatic synthesis of this compound is not widely documented, the principles can be applied from the synthesis of similar chiral alcohols. rsc.org These methods often employ enzymes like ene-reductases (ER) and alcohol dehydrogenases (ADH) to achieve high stereoselectivity. mdpi.com

A general strategy could involve the enzymatic reduction of an unsaturated precursor. For example, in the synthesis of the four stereoisomers of 4-methylheptan-3-ol, a one-pot, two-step enzymatic process was used. mdpi.com An ene-reductase first reduced the C=C double bond of an unsaturated ketone, followed by an alcohol dehydrogenase reducing the carbonyl group to the alcohol. mdpi.com This approach allows for precise control over the stereochemistry of the final product. Such multi-enzymatic cascade reactions represent a sustainable and powerful tool for the synthesis of complex chiral molecules. rsc.orgmdpi.com The application of similar enzymatic systems to the unsaturated intermediates in the this compound synthesis pathway could offer a green alternative for producing specific isomers if required.

Green Chemistry Principles and Catalytic Systems in this compound Production

The industrial synthesis of alcohols, including branched-chain structures like this compound, has traditionally relied on methods that may not align with modern standards of environmental stewardship. The application of green chemistry principles is pivotal in developing more sustainable and efficient production pathways. core.ac.uk Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk For alcohol synthesis, this often involves the use of catalytic systems, renewable feedstocks, and energy-efficient reaction conditions. pnas.org

The production of long-chain branched alcohols often employs catalytic processes such as the Guerbet reaction, which involves the dimerization of smaller alcohols. aocs.org While the classic Guerbet reaction typically yields 2-alkyl-1-alkanols, modified or cross-Guerbet reactions can offer pathways to other isomers. A key green aspect of these reactions is their high atom economy, as the main byproduct is water. Modern research focuses on developing heterogeneous catalysts to replace traditional homogeneous base catalysts (e.g., alkali metal hydroxides), which are difficult to separate and recycle. Catalytic systems based on copper, nickel, rhodium, or magnesium oxide have been investigated to improve selectivity and facilitate catalyst recovery. aocs.org

Another significant green methodology in alcohol production is hydroformylation (or the oxo process) of olefins, followed by aldol condensation and subsequent hydrogenation. For instance, the production of the related isomer, 2-propyl-1-heptanol, can be achieved through the hydroformylation of butene isomers to produce pentanal, which then undergoes a base-catalyzed aldol condensation with itself, followed by hydrogenation. google.comgoogle.com Green advancements in this area focus on developing highly selective and recyclable catalysts, particularly for the hydroformylation step, to maximize the yield of the desired linear aldehyde precursor. google.com Rhodium-based catalysts with specialized phosphine (B1218219) ligands are often employed to achieve high regioselectivity under milder conditions. google.com The hydrogenation step can also be made greener by using efficient and reusable solid catalysts, such as nickel or cobalt on a support, which operate under optimized temperature and pressure to reduce energy consumption. google.com

Biocatalysis represents a frontier in the green synthesis of alcohols. researchgate.net Enzymes and whole-cell systems can perform highly selective oxidations and reductions under mild, aqueous conditions, avoiding harsh reagents and organic solvents. core.ac.ukresearchgate.net For example, the reduction of a suitable keto-acid or aldehyde precursor using ketoreductases could offer a direct and highly enantioselective route to chiral alcohols like this compound. encyclopedia.pub

Below is a table summarizing catalytic systems relevant to the principles of green alcohol synthesis.

| Catalytic Approach | Catalyst Example | Target Reaction | Green Chemistry Principle(s) Addressed |

| Guerbet Reaction | Copper Chromite, Magnesium Oxide aocs.org | Alcohol Dimerization | Atom Economy, Catalysis |

| Hydroformylation | Rhodium/phosphine complexes google.com | Olefin to Aldehyde | Atom Economy, Catalysis, Selectivity |

| Catalytic Hydrogenation | Cobalt on Kieselguhr, Supported Palladium google.com | Aldehyde/Enone to Alcohol | Catalysis, Safer Chemistry |

| Biocatalysis | Ketoreductases, Lipases encyclopedia.pub | Ketone Reduction / Ester Hydrolysis | Use of Renewable Feedstocks, Reactions in Safer Solvents (water), High Selectivity |

| Oxidation | MnO2 nanoparticles, Ruthenium/TEMPO acs.orgajgreenchem.com | Alcohol to Aldehyde (precursor synthesis) | Catalysis, Use of Cleaner Oxidants (O2, H2O2) |

Stereoselective Synthesis of this compound Isomers

The structure of this compound features a chiral center at the C3 position, meaning it exists as a pair of enantiomers, (R)-3-Propyl-1-heptanol and (S)-3-Propyl-1-heptanol. The synthesis of a single enantiomer (enantioselective synthesis) is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where different enantiomers can exhibit vastly different biological activities. mdpi.com Methodologies for achieving such stereocontrol are broadly categorized into asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in Chiral Alcohol Formation

Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically enriched compounds, using a substoichiometric amount of a chiral catalyst to generate a large quantity of a chiral product. encyclopedia.pub For the formation of chiral alcohols like the enantiomers of this compound, several catalytic asymmetric methods are applicable.

One of the most common approaches is the asymmetric reduction of a prochiral ketone . In this context, the synthesis would involve the preparation of 3-propylheptan-1-al, followed by its oxidation to 1-hydroxy-3-propylheptan-2-one or a related ketone precursor. The subsequent asymmetric hydrogenation or hydrosilylation of the carbonyl group, catalyzed by a chiral transition-metal complex (e.g., those based on Ruthenium, Rhodium, or Iridium with chiral ligands like BINAP or Segphos), would yield the desired chiral alcohol with high enantioselectivity. chemrxiv.org

Dynamic Kinetic Resolution (DKR) is another sophisticated technique that can theoretically convert a racemic mixture of a chiral alcohol into a single enantiomer with a yield of up to 100%. encyclopedia.pubmdpi.com This process combines the enzymatic resolution of a racemic alcohol (e.g., lipase-catalyzed acylation) with an in-situ racemization of the slower-reacting enantiomer, typically using a metal catalyst (e.g., Ru or V complexes). encyclopedia.pubmdpi.com This ensures that the entire substrate is converted into the desired enantiomerically pure product. encyclopedia.pub

More recent methods include the asymmetric carbohydroxylation of alkenes , which can create complex tertiary alcohols from simple starting materials in a single step using photoenzymatic catalysis. nih.gov While directly applied to tertiary alcohols, the principles of using evolved enzymes to control stereochemistry in complex bond-forming reactions highlight the potential of biocatalysis in synthesizing a wide range of chiral molecules. nih.gov Similarly, copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols has been developed for producing chiral γ-amino alcohols, demonstrating the feasibility of using asymmetric catalysis with functionalized, simple starting materials. acs.org

Chiral Auxiliary Strategies for Derivatization and Separation

The chiral auxiliary approach involves covalently attaching an enantiomerically pure molecule (the auxiliary) to an achiral substrate. york.ac.uk This creates a diastereomeric intermediate, which then directs the stereochemical outcome of a subsequent reaction. researchgate.net After the new stereocenter is formed, the auxiliary is cleaved and can often be recovered for reuse. york.ac.uk

A classic and effective example is the use of Evans oxazolidinone auxiliaries . researchgate.net For the synthesis of this compound, one could envision attaching an Evans auxiliary to a propanoic acid derivative. The resulting N-propanoyl oxazolidinone can be selectively enolized and then alkylated. A diastereoselective alkylation with a 1-halo-butane would introduce the butyl group, and a subsequent reaction with a different electrophile could build the rest of the chain, establishing the stereocenter at what will become the C3 position. The final step involves the reductive cleavage of the auxiliary to unveil the primary alcohol. The high degree of diastereoselectivity is achieved because the bulky group on the auxiliary effectively shields one face of the enolate from the incoming electrophile. researchgate.net

Another strategy involves the use of chiral auxiliaries to direct additions to carbonyls or imines. For instance, a precursor aldehyde could be derivatized with a chiral auxiliary to form a chiral acetal (B89532) or aminal. Subsequent nucleophilic addition would proceed with high diastereoselectivity, controlled by the auxiliary.

The choice of auxiliary is critical and is guided by several factors, including its efficiency in inducing asymmetry, the ease of its attachment and removal, and its recoverability. york.ac.uk While often requiring a stoichiometric amount of the chiral source, this method is robust and allows for the separation of the resulting diastereomers by standard techniques like chromatography or crystallization if the stereoselection is not perfect. york.ac.uk An emerging strategy combines the benefits of both approaches by using asymmetric catalysis to install a transient chiral auxiliary from an achiral precursor. acs.org

Chemical Reactivity and Transformation Studies of 3 Propyl 1 Heptanol

Oxidation Reactions of 3-Propyl-1-heptanol to Carbonyl Derivatives

The oxidation of primary alcohols, such as this compound, is a fundamental transformation in organic synthesis, leading to the formation of aldehydes or carboxylic acids depending on the reaction conditions and the oxidizing agent employed. wou.edumasterorganicchemistry.com As a primary alcohol, this compound is susceptible to oxidation. This process involves the formation of a carbon-oxygen double bond (a carbonyl group) and the breaking of a carbon-hydrogen bond on the same carbon atom. masterorganicchemistry.com

Selective Oxidation Catalysis for 3-Propyl-1-heptanal Formation

The selective oxidation of primary alcohols to aldehydes is a challenging yet crucial reaction, as aldehydes are valuable intermediates in the synthesis of various fine chemicals. nih.gov Over-oxidation to the corresponding carboxylic acid is a common side reaction. nih.gov To achieve selective formation of 3-propyl-1-heptanal from this compound, specific catalytic systems are required.

Several methods have been developed for the selective oxidation of primary alcohols. One approach involves the use of transition metal phthalocyanine (B1677752) catalysts, such as ferrous phthalocyanine, in the presence of an oxidizing agent like tert-butyl hydroperoxide (TBHP). google.com This method allows for the conversion of primary alcohols of the general formula R-CH₂OH to their corresponding aldehydes (R-CHO). google.com Another highly selective method utilizes oxoammonium salts, such as 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl, under two-phase conditions, which can quantitatively oxidize primary alcohols to aldehydes rapidly at low temperatures. google.com

Biocatalytic methods also offer a high degree of selectivity. For instance, engineered choline (B1196258) oxidase variants have demonstrated high activity for the oxidation of primary alcohols to aldehydes, avoiding the need for expensive cofactors and the issue of over-oxidation. nih.gov

The following table summarizes some catalytic systems used for the selective oxidation of primary alcohols to aldehydes:

| Catalyst System | Oxidizing Agent | Key Features |

| Transition Metal Phthalocyanines | tert-Butyl hydroperoxide (TBHP) | Effective for converting primary alcohols to aldehydes. google.com |

| 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl | Sodium hypochlorite (B82951) (NaOCl) | Fast and selective oxidation at 0°C. google.com |

| Engineered Choline Oxidase | Molecular Oxygen | High selectivity, avoids expensive cofactors and over-oxidation. nih.gov |

Regioselective Oxidation Pathways and Byproduct Analysis

In the oxidation of alcohols, regioselectivity refers to the preferential oxidation of one functional group over others. For a molecule like this compound, which only has a primary hydroxyl group, the primary site of oxidation is this hydroxyl group. However, the formation of byproducts is a critical aspect to consider.

During the oxidation of primary alcohols to aldehydes, a potential byproduct is the corresponding 1,1-dialkoxyalkane, which is a protected form of the aldehyde. google.com The formation of this byproduct can occur under certain reaction conditions when using transition metal phthalocyanine catalysts. google.com

Further oxidation of the initially formed aldehyde, 3-propyl-1-heptanal, can lead to the formation of 3-propyl-1-heptanoic acid. This over-oxidation is a common issue, particularly with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.com

In addition to oxidation products, other side reactions such as elimination (dehydration) to form alkenes can occur, especially at higher temperatures or under strongly acidic conditions. libretexts.org

Analysis of the reaction mixture is crucial to identify and quantify these byproducts. Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in characterizing the product distribution and understanding the regioselective and chemoselective outcomes of the oxidation reaction.

Derivatization of this compound through Esterification and Etherification

The hydroxyl group of this compound allows for its conversion into other functional groups, such as esters and ethers, through derivatization reactions. cymitquimica.com These transformations are valuable for creating new molecules with specific properties for various research and industrial applications. google.com

Synthesis of Esters from this compound for Research Applications

Esterification is a common reaction where an alcohol reacts with a carboxylic acid or its derivative to form an ester. chemguide.co.uk The Fischer esterification, which involves heating a carboxylic acid and an alcohol with an acid catalyst like concentrated sulfuric acid, is a classic method for this transformation. chemguide.co.ukmasterorganicchemistry.com

Esters of 2-propyl-1-heptanol, a structural isomer of this compound, have been synthesized for use as plasticizers and synthetic lubricants. google.com For example, di-(2-propylheptyl) phthalate (B1215562) is prepared by reacting 2-propyl-1-heptanol with phthalic anhydride (B1165640). google.com Similarly, this compound can be reacted with various dicarboxylic acids, such as phthalic, sebacic, azelaic, and adipic acids, to produce diesters. google.com These reactions are typically performed by heating the alcohol with the acid or acid anhydride, often in the presence of an esterification catalyst. google.com

The synthesis of esters from various alcohols, including branched decanols like 2-propyl-heptanol, is a significant industrial process. google.com These esters are often used as plasticizers for polymers like PVC. The general reaction for the formation of an ester from this compound and a generic carboxylic acid (R-COOH) is as follows:

CH₃(CH₂)₃CH(CH₂CH₂CH₃)CH₂OH + R-COOH ⇌ CH₃(CH₂)₃CH(CH₂CH₂CH₃)CH₂OOCR + H₂O

Formation of Ethers from this compound for Specific Chemical Targets

Ethers can be synthesized from alcohols through several methods. The Williamson ether synthesis is a versatile method that involves the reaction of an alkoxide with a primary alkyl halide. libretexts.orgmasterorganicchemistry.com To synthesize an ether from this compound, it would first be converted to its corresponding alkoxide by reacting it with a strong base like sodium hydride (NaH). libretexts.org This alkoxide can then react with an alkyl halide in an Sₙ2 reaction to form the ether. masterorganicchemistry.com

For example, to form methyl 3-propylheptyl ether, this compound would be deprotonated to form the 3-propylheptoxide anion, which would then react with a methyl halide (e.g., methyl iodide).

An alternative to the Williamson ether synthesis is the acid-catalyzed dehydration of alcohols. However, this method is generally limited to the synthesis of symmetrical ethers from primary alcohols and can be complicated by competing elimination reactions that form alkenes. libretexts.orglibretexts.org Reductive etherification, which involves the reaction of an alcohol with an aldehyde or ketone in the presence of a reducing agent, is another method to form unsymmetrical ethers. organic-chemistry.org

Substitution Reactions Involving the Hydroxyl Group of this compound

The hydroxyl group of an alcohol is a poor leaving group (hydroxide ion, OH⁻). libretexts.org Therefore, for nucleophilic substitution reactions to occur, the hydroxyl group must first be converted into a better leaving group. libretexts.orguci.edu One common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺). The leaving group then becomes a neutral water molecule, which is much more stable. libretexts.org

Primary alcohols like this compound typically undergo substitution with hydrogen halides via an Sₙ2 mechanism. libretexts.org For instance, reacting this compound with a strong acid like HBr would lead to the formation of 1-bromo-3-propylheptane.

Another approach to activate the hydroxyl group for substitution is to convert it into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate is an excellent leaving group, which can then be displaced by a wide range of nucleophiles in an Sₙ2 reaction. uci.edu This two-step process allows for substitution reactions under conditions that are not strongly acidic.

Dehydration Reactions of this compound and Alkene Formation

The dehydration of alcohols is a fundamental organic reaction that involves the elimination of a water molecule to form an alkene. This process is typically catalyzed by strong protic acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and requires elevated temperatures. msu.edujove.com For primary alcohols like this compound, these conditions are particularly stringent, generally requiring temperatures in the range of 170-180°C. libretexts.orglibretexts.org

The reaction proceeds by the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (an alkyloxonium ion, -OH₂⁺). libretexts.org For most primary alcohols, the subsequent step is a concerted bimolecular elimination (E2) mechanism. In this mechanism, a base (such as the conjugate base of the acid, HSO₄⁻, or another alcohol molecule) abstracts a proton from a carbon atom adjacent to the one bearing the leaving group (the β-carbon), while the leaving group departs simultaneously, resulting in the formation of a double bond. libretexts.org

In the case of this compound, the hydroxyl group is on carbon-1 (C1). The only adjacent carbon with hydrogen atoms is carbon-2 (C2). Therefore, a standard E2 elimination would involve the removal of a hydrogen from C2, leading to the formation of a single primary alkene product: 4-propylhept-1-ene .

However, the structure of this compound features branching at the β-carbon (C3), which can introduce complexity. Primary alcohols with β-branching have been noted to undergo elimination via a unimolecular (E1) mechanism under certain conditions. doubtnut.com An E1 pathway involves the formation of a carbocation intermediate. Although a primary carbocation at C1 is highly unstable, a concerted rearrangement (a 1,2-hydride shift) could occur where the hydrogen atom from C3 migrates to C2 as the water molecule leaves C1, or a primary carbocation could form and rapidly rearrange to a more stable tertiary carbocation at C3.

This rearranged tertiary carbocation can then lose a proton from an adjacent carbon (C2 or C4) to form more stable, internally substituted alkenes. According to Zaitsev's rule, elimination reactions tend to favor the formation of the most substituted (and therefore most stable) alkene. msu.edu In this case, elimination of a proton from C4 would yield a tetrasubstituted alkene, while elimination from C2 would yield a disubstituted alkene. Thus, a mixture of alkene isomers could be expected if rearrangement occurs, with the Zaitsev products being dominant.

Table 1: Potential Alkene Products from the Dehydration of this compound

| Product Name | IUPAC Name | Formation Pathway | Governing Rule | Stability |

| 4-Propylhept-1-ene | 4-Propylhept-1-ene | E2 Mechanism (No Rearrangement) | N/A | Least Substituted |

| 3-Propylhept-2-ene | 3-Propylhept-2-ene | E1 Mechanism (via Rearrangement) | Hofmann Product (minor) | Disubstituted |

| 4-Propylhept-3-ene | 4-Propylhept-3-ene | E1 Mechanism (via Rearrangement) | Zaitsev Product (major) | Tetrasubstituted |

This table is based on established principles of alcohol dehydration; specific experimental data for this compound is not widely available.

Functionalization of the Alkyl Chain of this compound Beyond the Hydroxyl Group

Functionalizing the saturated alkyl chain of an alcohol like this compound, without altering the primary hydroxyl group, presents a significant synthetic challenge due to the general inertness of C-H bonds. However, modern catalytic methods and established synthetic routes for related compounds provide pathways to achieve such transformations.

One of the most relevant transformations for branched primary alcohols is the Guerbet reaction . This reaction facilitates the dimerization of alcohols to produce larger, β-branched alcohols. google.comaocs.org While typically a synthetic route to branched alcohols, the underlying mechanism involves the functionalization and extension of the alkyl chain. The process includes a sequence of catalytic dehydrogenation of the alcohol to an aldehyde, an aldol (B89426) condensation between two aldehyde molecules, subsequent dehydration, and finally hydrogenation of the resulting unsaturated aldehyde to yield the final, larger alcohol. rsc.org For instance, the isomer 2-propyl-1-heptanol is commercially produced from n-pentanol via the Guerbet reaction. wikipedia.org Applying a cross-Guerbet reaction, where this compound is reacted with a different alcohol, could theoretically be used to further elaborate its alkyl chain.

More direct approaches fall under the category of C-H activation/functionalization . This field has seen significant advances, enabling the selective conversion of strong C-H bonds into new C-C, C-N, or C-O bonds. wikipedia.orgmt.com These reactions often employ transition metal catalysts (e.g., based on palladium, rhodium, or silver) that can temporarily cleave a C-H bond and insert a new functional group. acs.orgscripps.edu

While specific studies on this compound are scarce, the principles can be applied. A directing group is often used to guide the catalyst to a specific C-H bond. wikipedia.org In this compound, the hydroxyl group itself could potentially direct a catalyst to functionalize the C-H bonds at the β (C3) or γ (C4) positions. Research has demonstrated the feasibility of C-H activation in the presence of alcohol functional groups, opening up possibilities for creating novel derivatives that would otherwise be difficult to access. scripps.eduacs.org Such strategies could be used to introduce aryl groups, alkyl chains, or other functionalities onto the heptyl backbone of the molecule.

Table 2: Potential Methods for Alkyl Chain Functionalization of Long-Chain Alcohols

| Reaction Type | Reagents/Catalysts | Position of Functionalization | Description |

| Guerbet Reaction | Base (e.g., KOH), Metal Catalyst (e.g., Pd/C) | β-carbon (C2) | Dimerization or cross-condensation with another alcohol to extend the carbon chain. google.comgoogle.com |

| C-H Arylation | Palladium catalyst, Ligand, Aryl Halide | Site-selective (e.g., β, γ) | Introduction of an aromatic ring at a specific C-H bond, often guided by the hydroxyl group. acs.org |

| Carbene Insertion | Silver or Rhodium catalyst, Diazo compound | Non-selective or selective based on catalyst | Insertion of a carbene fragment (e.g., :CHCO₂Et) into a C-H bond to form a new C-C bond. acs.orgfigshare.com |

| Halogenation | Radical initiator (e.g., light), Halogen source | Non-selective | Free-radical substitution of a hydrogen atom with a halogen, typically with low selectivity on a complex alkane chain. |

Advanced Spectroscopic and Chromatographic Characterization of 3 Propyl 1 Heptanol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-Propyl-1-heptanol

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structures

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the types and numbers of unique protons and carbons in the molecule. For this compound, due to the branching, the ¹H NMR spectrum would be complex, with overlapping signals for the methylene (B1212753) protons in the alkyl chains. Two-dimensional (2D) NMR experiments are essential to resolve these ambiguities and piece together the molecular structure.

¹H NMR: Predicts distinct signals for protons in different chemical environments. The integration of these signals corresponds to the number of protons in that environment, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

¹³C NMR: Shows a single peak for each chemically non-equivalent carbon atom, revealing the complexity of the carbon skeleton.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu A COSY spectrum of this compound would show cross-peaks connecting H1-H2, H2-H3, H3-H4, and so on, confirming the sequence of protons along the carbon backbone and within the propyl side chain. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu It is a highly sensitive method for assigning carbon chemical shifts based on the more easily interpreted proton spectrum. emerypharma.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. columbia.edu This is particularly crucial for establishing the connectivity of non-protonated carbons and for linking different fragments of the molecule. For this compound, HMBC would show correlations from the protons on the propyl group to carbons in the heptanol (B41253) chain (C2, C3, and C4), definitively confirming the branch point at the C3 position. emerypharma.com

| Position | ¹H Chemical Shift (ppm, predicted) | Multiplicity (predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|---|

| 1 | ~3.6 | triplet | ~65 |

| 2 | ~1.5 | multiplet | ~35 |

| 3 | ~1.3 | multiplet | ~40 |

| 4 | ~1.2-1.4 | multiplet | ~29 |

| 5 | ~1.2-1.4 | multiplet | ~32 |

| 6 | ~1.2-1.4 | multiplet | ~23 |

| 7 | ~0.9 | triplet | ~14 |

| 1' (Propyl) | ~1.2-1.4 | multiplet | ~37 |

| 2' (Propyl) | ~1.2-1.4 | multiplet | ~20 |

| 3' (Propyl) | ~0.9 | triplet | ~14 |

Dynamic NMR Studies on this compound Systems (if applicable for conformational analysis)

While specific dynamic NMR (DNMR) studies on this compound are not widely reported in the literature, this technique is theoretically applicable for studying its conformational dynamics. DNMR can be used to investigate processes such as the rotation around single bonds. For a flexible molecule like this compound, DNMR experiments at variable temperatures could provide information on the energy barriers for rotation around the C-C bonds within the heptyl chain and the propyl branch. At sufficiently low temperatures, the interconversion between different rotational isomers (conformers) could become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer, providing insight into the molecule's preferred shapes and conformational energies. nih.gov

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

Fragmentation Pathways of this compound in MS

Under Electron Ionization (EI), this compound will form a molecular ion (M⁺•) that is often unstable and undergoes fragmentation. rutgers.edu The fragmentation pattern is predictable based on the rules of organic mass spectrometry, where cleavage is favored at branch points and results in the formation of stable carbocations or neutral losses. gatech.edu

Key fragmentation pathways for this compound include:

Loss of Water: A common fragmentation for alcohols, resulting in an [M-18]⁺• peak. rutgers.edu

Alpha-Cleavage: For primary alcohols, cleavage resulting in the resonance-stabilized oxonium ion [CH₂OH]⁺ at m/z 31 is characteristic, though it may not be the base peak for larger alcohols.

C-C Bond Cleavage: The molecule can fragment at various points along the carbon skeleton. Cleavage at the C3 branch point is significant.

Loss of a propyl radical (•C₃H₇) results in an [M-43]⁺ fragment.

Loss of a butyl radical (•C₄H₉) from the main chain results in an [M-57]⁺ fragment. The relative abundance of these fragments helps to piece together the structure of the parent molecule. gatech.edudocbrown.info

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 158 | [C₁₀H₂₂O]⁺• | Molecular Ion (M⁺•) |

| 140 | [C₁₀H₂₀]⁺• | Loss of H₂O |

| 115 | [C₇H₁₅O]⁺ | Loss of Propyl Radical (•C₃H₇) |

| 101 | [C₆H₁₃O]⁺ | Loss of Butyl Radical (•C₄H₉) |

| 57 | [C₄H₉]⁺ | Butyl Cation |

| 43 | [C₃H₇]⁺ | Propyl Cation (base peak likely) |

| 31 | [CH₂OH]⁺ | Alpha-Cleavage |

High-Resolution Mass Spectrometry for Purity and Trace Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion (typically to within 5 ppm). This precision allows for the determination of a molecule's exact elemental formula. uni-saarland.de For this compound, HRMS could measure the mass of the molecular ion as 158.1671 Da, which corresponds uniquely to the formula C₁₀H₂₂O, thereby distinguishing it from other compounds with the same nominal mass. This capability is crucial for confirming the identity of a synthesized compound. Furthermore, HRMS is exceptionally sensitive and is used for purity assessment and trace analysis, enabling the detection and identification of minute quantities of byproducts or contaminants based on their exact masses.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis of this compound

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide insights into molecular conformation and intermolecular interactions like hydrogen bonding. up.ac.zamdpi.com

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most prominent feature would be a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol. researchgate.net Other key absorptions include the C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹, and a distinct C-O stretching vibration for a primary alcohol around 1050 cm⁻¹. americanpharmaceuticalreview.com

Raman Spectroscopy: In the Raman spectrum, C-H and C-C bond vibrations typically give rise to strong signals, making it very useful for analyzing the carbon skeleton. americanpharmaceuticalreview.com In contrast to IR, the O-H stretching vibration in Raman is characteristically weak. up.ac.za

Conformational Analysis: The exact frequencies of vibrational modes, especially in the fingerprint region (<1500 cm⁻¹), are sensitive to the molecule's conformation. americanpharmaceuticalreview.com Different rotational isomers (conformers) of this compound would have slightly different IR and Raman spectra. By comparing experimentally obtained spectra with those predicted from theoretical calculations (e.g., Density Functional Theory) for various possible conformers, it is possible to deduce the most stable conformation of the molecule in a given state. Studies on similar long-chain alcohols, such as n-heptanol, have shown that intermolecular hydrogen bonding significantly affects the O-H stretching frequencies, a principle that directly applies to this compound. researchgate.net

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |

| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | Strong (IR); Strong (Raman) |

| C-H Bend | 1370-1470 | 1370-1470 | Medium (IR & Raman) |

| C-O Stretch | ~1050 | ~1050 | Strong (IR); Weak (Raman) |

| C-C Skeletal | Fingerprint Region | ~800-1200 | Variable (IR); Strong (Raman) |

Advanced Chromatographic Separation Techniques for this compound and Derivatives

The structural complexity of this compound, a C10 branched-chain alcohol, along with potential byproducts from its synthesis and its polar or chiral derivatives, requires advanced chromatographic strategies for effective separation and analysis. Techniques such as high-resolution gas chromatography, versatile liquid chromatography, and specialized enantioselective chromatography are essential for quality control, impurity profiling, and stereochemical analysis.

Gas Chromatography (GC) Method Development for this compound and its Byproducts

Gas chromatography is a primary analytical technique for volatile and semi-volatile compounds like this compound. Method development focuses on achieving high resolution, particularly for separating it from structurally similar isomers and byproducts that may arise during industrial synthesis.

Detailed research findings indicate that the analysis of long-chain and branched alcohols by GC often requires high oven temperatures and specific column chemistries for effective separation. thermofisher.com Non-polar capillary columns are frequently used to separate components based on their molecular weights and boiling points. thermofisher.com For complex samples containing numerous isomers, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. researchgate.net This technique has proven effective in resolving branched alkanes from alcohols, a common challenge in analyzing industrial products like Fischer-Tropsch samples. researchgate.net

To improve peak shape and detection sensitivity, derivatization is a common strategy. Alcohols can be converted into less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers or trifluoroacetate (B77799) (TFA) esters. gerli.comoup.com Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a well-established method for preparing long-chain alcohols for GC analysis. gerli.comrsc.org For high-boiling compounds, specialized injection techniques like on-column injection are preferred to ensure quantitative transfer of the analyte to the column while minimizing thermal degradation. thermofisher.com

The table below summarizes typical parameters used in the GC analysis of long-chain and branched alcohols, which are applicable to the method development for this compound.

Table 1: Exemplary GC Method Parameters for Branched Alcohol Analysis

| Parameter | Condition | Rationale / Source |

|---|---|---|

| Column Type | SE-54 (non-polar) | Provides separation based on molecular weight and boiling point, suitable for high-temperature analysis up to 400 °C. thermofisher.com |

| FFAP (polar) | A polyethylene (B3416737) glycol-based phase modified for analyzing polar compounds like free fatty acids and alcohols without derivatization. acs.org | |

| Derivatization | Silylation (BSTFA) | Increases volatility and improves peak symmetry for compounds with active hydroxyl groups. gerli.comrsc.org |

| Injection Mode | On-Column | Minimizes discrimination and thermal decomposition of high-boiling analytes. thermofisher.com |

| Carrier Gas | Helium | Inert gas providing good efficiency and compatibility with mass spectrometry (MS). thermofisher.comacs.org |

| Detector | FID (Flame Ionization) | Universal detector for organic compounds, offering robust and linear response. thermofisher.com |

| MS (Mass Spectrometry) | Provides structural information for confident peak identification and characterization of byproducts. researchgate.netmdpi.com |

| Temperature | Programmed Ramp | A temperature program, such as 40 °C to 320 °C at 20 °C/min, is used to elute a wide range of compounds. acs.org |

Liquid Chromatography (LC) Approaches for this compound and Polar Derivatives

While GC is ideal for volatile compounds, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the method of choice for analyzing polar, non-volatile, or thermally labile derivatives of this compound, such as its ethoxylates. rsc.org

Reversed-phase liquid chromatography (RPLC) is the most common LC mode for separating fatty alcohols and their derivatives. mdpi.comnih.gov In RPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water with methanol (B129727) or acetonitrile. mdpi.comnih.govresearchgate.net The separation selectivity can be finely tuned by altering the mobile phase composition, such as by adding small amounts of other alcohols (e.g., 1-propanol, 1-butanol) to a methanol/water eluent. researchgate.net

For detection, UV-Vis detectors can be used if the analytes possess a chromophore. Since simple alcohols like this compound lack strong UV absorbance, derivatization with a UV-active agent may be necessary for sensitive detection. rsc.org Alternatively, coupling LC with mass spectrometry (LC-MS) provides a universal and highly sensitive detection method that does not require analyte derivatization. researchgate.net Recent advancements have seen the development of novel stationary phases, such as porous organic cage-embedded silica (B1680970), which offer multiple interaction mechanisms (hydrophobic, π-π, hydrogen bonding) and can provide superior separation selectivity compared to traditional C18 columns. mdpi.comnih.gov

The following table outlines typical conditions for the LC analysis of long-chain alcohols and related polar compounds.

Table 2: Representative LC Method Parameters for Alcohol Derivatives

| Parameter | Condition | Rationale / Source |

|---|---|---|

| Mode | Reversed-Phase (RPLC) | Standard mode for separating moderately polar to non-polar analytes based on hydrophobicity. mdpi.comnih.govresearchgate.net |

| Stationary Phase | C18 (ODS) | Widely used non-polar phase providing good retention for long-chain alcohols and their derivatives. nih.gov |

| RCC3-C10@silica | A novel stationary phase offering multifunctional separation mechanisms and enhanced selectivity for complex mixtures. mdpi.comnih.gov | |

| Mobile Phase | Methanol/Water Gradient | A common polar mobile phase system in RPLC, where the gradient is adjusted to optimize separation. mdpi.comnih.govresearchgate.net |

| Detector | UV-Vis | Requires derivatization for non-absorbing compounds but is a standard and robust detector. acs.org |

Enantioselective Chromatography for this compound Isomers

The presence of a chiral center at the C3 position of this compound means it exists as a pair of enantiomers, (R)- and (S)-3-Propyl-1-heptanol. The separation of these enantiomers is crucial in fields where stereochemistry influences properties and requires specialized enantioselective chromatographic techniques.

Both GC and LC can be adapted for chiral separations. Enantioselective GC often employs a chiral stationary phase (CSP), such as a cyclodextrin (B1172386) derivative. acs.orgnih.gov Multidimensional gas chromatography (MDGC), which uses two columns of different selectivity (e.g., a non-polar primary column followed by a chiral secondary column), is a powerful technique for resolving enantiomers in complex matrices. acs.orgnih.gov

In HPLC, enantiomers are most commonly separated on a chiral stationary phase. mdpi.comnih.govthieme-connect.de These phases are designed with chiral selectors that exhibit differential interactions (e.g., hydrogen bonding, dipole-dipole, steric interactions) with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., Chiralcel OD) are widely used for resolving a broad range of chiral compounds, including alcohols. thieme-connect.de A recent study demonstrated that a novel RCC3-C10@silica stationary phase could successfully resolve the enantiomers of several chiral alcohols in reversed-phase mode. mdpi.comnih.gov

The efficiency of a chiral separation is often described by the resolution (Rs) and the selectivity factor (α). The table below presents examples of enantioselective separations of chiral alcohols, illustrating the types of systems used.

Table 3: Examples of Enantioselective Chromatography for Chiral Alcohols

| Analytical Technique | Chiral Stationary Phase / Selector | Mobile Phase / Conditions | Target Analyte(s) | Resolution (Rs) / Selectivity (α) | Source |

|---|---|---|---|---|---|

| HPLC | RCC3-C10@silica | 40% Methanol in Water | Phenethyl alcohol, 1-phenyl-1-propanol | Rs = 2.95, 3.27 | mdpi.comnih.govresearchgate.net |

| Multidimensional GC | Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin | N/A (GC column) | 2-Methylbutanol, 4-Methylhexanol | Baseline separation achieved. | acs.orgnih.gov |

| HPLC | Chiralcel OD | Hexane/Isopropanol | 1-Phenylethyl alcohol | Enantiomeric excess >99% achieved. | thieme-connect.de |

| Liquid-Liquid Extraction | Carboxymethyl-β-cyclodextrin (CM-β-CD) | Decanoic acid:dodecanoic acid HES / Aqueous phase pH 3.6 | Ofloxacin (chiral drug) | α = 3.8 | ua.pt |

Applications of 3 Propyl 1 Heptanol in Advanced Chemical Synthesis and Materials Science

3-Propyl-1-heptanol as a Building Block in Complex Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. Its branched structure is instrumental in creating derivatives with specific physical and chemical characteristics. This alcohol can undergo various chemical transformations, such as oxidation to form aldehydes or carboxylic acids, and esterification to produce a wide array of esters. cymitquimica.com These reactions are fundamental in leveraging this compound for the creation of specialty chemicals and plasticizers.

Precursor in Analogues of Specialty Chemicals

The use of this compound as a precursor allows for the synthesis of analogues of existing specialty chemicals, where its branched structure can introduce desirable properties. Specialty chemicals are valued for their performance or function, and modifying their structure with a group derived from this compound can enhance these effects. amoghchemicals.in For example, the incorporation of its C10 branched structure can influence solubility, viscosity, and thermal stability in the final product.

Research has shown that branched alcohols like this compound can be used to produce a variety of derivatives. ontosight.ai For instance, it can be a starting material for the synthesis of oleates and palmitates used in the cosmetics industry, where the branched nature of the alcohol can affect the final product's feel and performance on the skin. wikipedia.org

Role in the Synthesis of Phthalate (B1215562) and other Plasticizer Derivatives

A primary application of this compound is in the production of plasticizers, most notably di-(2-propylheptyl) phthalate (DPHP). gpcchem.comwikipedia.org DPHP is synthesized through the esterification of phthalic anhydride (B1165640) with 2-propyl-1-heptanol. gpcchem.comcpsc.gov This high-performance plasticizer is widely used to impart flexibility and durability to polyvinyl chloride (PVC) and vinyl chloride copolymers. cpsc.gov

DPHP is recognized for its favorable properties, including low volatility, high thermal stability, and excellent plasticizing efficiency, making it a suitable replacement for traditional phthalates like di-ethylhexylphthalate (DEHP) and di-octyl-phthalate (DOP) in many applications. wikipedia.orglookchem.com Its low migration and fogging characteristics make it particularly useful for automotive interiors, while its excellent electrical resistivity is advantageous for wire and cable insulation. gpcchem.com The branched structure of the 2-propylheptyl side chains in DPHP is a key factor in its performance, affecting its compatibility with polymers and resistance to migration.

Beyond phthalates, this compound can also be used to create diesters with other dicarboxylic acids like adipic, sebacic, and azelaic acids, which also function as plasticizers for vinyl resins and cellulose (B213188) esters. google.com

Incorporation of this compound into Polymeric Materials

The unique structure of this compound also lends itself to the development of novel polymeric materials. By converting the alcohol into a monomer, it can be polymerized to create polymers with distinct properties.

Synthesis of this compound-Derived Monomers (e.g., acrylates)

A promising application for this compound is as a precursor for acrylate (B77674) monomers. wikipedia.org The synthesis of 2-propylheptyl acrylate involves the esterification of acrylic acid with 2-propyl-1-heptanol. guidechem.com This monomer can then be polymerized to form poly(2-propylheptyl acrylate). lookchem.com The synthesis of such monomers allows for the introduction of the branched C10 alkyl side chain into a polymer backbone, which can significantly influence the polymer's properties.

Properties of Polymers Containing this compound Subunits

Polymers that incorporate this compound subunits, such as poly(2-propylheptyl acrylate), are expected to exhibit enhanced flexibility. wikipedia.org The branched side chains can disrupt the close packing of polymer chains, leading to a lower glass transition temperature and increased flexibility. mdpi.com The physical and mechanical properties of polymers, including their toughness, strength, and hardness, are dependent on factors like molecular weight and the degree of chain entanglement. minarjournal.com The introduction of the this compound-derived side chains can be used to tune these properties for specific applications, such as in adhesives and sealants. lookchem.comgoogle.com

Utilization of this compound in Surfactant and Emulsifier Design

This compound is a valuable raw material for the production of surfactants and emulsifiers. lookchem.comchemicalbook.com Its branched hydrophobic tail can be combined with a hydrophilic head group to create surface-active agents with specific performance characteristics.

One common method to produce nonionic surfactants is through ethoxylation, where ethylene (B1197577) oxide is reacted with the alcohol. knowde.comvenus-goa.com The resulting alcohol ethoxylates, such as ethoxylated 2-propylheptanol, are effective as emulsifiers and wetting agents. knowde.com The degree of ethoxylation can be varied to fine-tune the hydrophilic-lipophilic balance (HLB) of the surfactant, making it suitable for a wide range of applications, including detergents, industrial cleaners, and in emulsion polymerization. knowde.comvenus-goa.com

Sulfosuccinates derived from 2-propylheptanol are another class of surfactants. google.com The branched structure of the alcohol building block has a notable influence on the dynamic surface tension of these surfactants. google.com This allows for the design of surfactants with specific interfacial properties for various applications.

Interactive Data Table: Properties of this compound and a Key Derivative

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Application |

| This compound | C10H22O | 158.28 | ~215 wikipedia.org | Precursor for plasticizers and surfactants wikipedia.orglookchem.com |

| Di-(2-propylheptyl) phthalate (DPHP) | C28H46O4 | 446.67 | - | PVC plasticizer wikipedia.org |

This compound in Solvents and Cosolvents Research

Research and documented applications specifically detailing the use of this compound as a solvent or cosolvent are notably limited in publicly available scientific literature. The compound, a branched-chain primary alcohol with the molecular formula C10H22O, is available for laboratory use. cymitquimica.comnih.gov However, extensive studies on its performance and physical properties as a solvent are not widely published.

To provide a contextual understanding of how a C10 branched alcohol might perform, the solvent properties of its isomers, such as 2-propyl-1-heptanol and 4-propyl-1-heptanol, are more thoroughly documented. It is crucial to note that the properties and applications of these isomers are not directly transferable to this compound due to differences in their molecular structures.

Insights from Isomer Research:

2-Propyl-1-heptanol: This isomer is recognized for its utility as a processing solvent. wikipedia.org It is characterized as being insoluble in water but miscible with most common organic solvents. fishersci.atchembk.com Its applications include being a raw material for plasticizers and detergents. wikipedia.orgfishersci.at Furthermore, research has been conducted on the liquid-liquid equilibrium of ternary systems containing 2-propyl-1-heptanol, which is fundamental data for its use as an extraction solvent. acs.org

4-Propyl-1-heptanol: This primary alcohol is also noted for its potential as a solvent. cymitquimica.com Its structure, featuring a long hydrocarbon chain, imparts hydrophobic properties, while the hydroxyl group provides some polarity, allowing for limited water solubility. cymitquimica.com

4-Propyl-4-heptanol: As a tertiary alcohol, this isomer is utilized as a solvent and has applications as a cross-linking agent and polymerization initiator.

Physicochemical Properties of Heptanol (B41253) Isomers:

The following table outlines some of the known physical and chemical properties of this compound and its related isomers. The lack of extensive data for this compound is evident.

| Property | This compound | 2-Propyl-1-heptanol | 4-Propyl-1-heptanol |

| Molecular Formula | C10H22O cymitquimica.com | C10H22O fishersci.atchembk.com | C10H22O cymitquimica.com |

| Molecular Weight | 158.281 g/mol cymitquimica.com | 158.285 g/mol fishersci.at | 158.28 g/mol nih.gov |

| Appearance | Neat cymitquimica.com | Colorless liquid wikipedia.org | Colorless liquid cymitquimica.com |

| Boiling Point | Not available | 215 °C wikipedia.org | Not available |

| Water Solubility | Not available | Insoluble fishersci.atchembk.com | Limited solubility cymitquimica.com |

| Organic Solvent Miscibility | Not available | Miscible with most fishersci.atchembk.com | Not available |

| CAS Number | 1205686-72-1 cymitquimica.com | 10042-59-8 fishersci.atchembk.com | 2768-17-4 cymitquimica.com |

Detailed Research Findings:

In contrast, a study on the separation of 1,3-propanediol (B51772) from a mixture with 2-propyl-1-heptanol investigated the effectiveness of various extractants (solvents) like water, n-hexane, vinyl acetate, and ethyl benzene. acs.org This type of research is essential for understanding the phase behavior and potential of a compound as a solvent in industrial separation processes. Similar studies for this compound are not currently published.

Given the applications of its isomers, it can be hypothesized that this compound could function as a high-boiling point, non-polar solvent. However, without empirical data, its specific solvent characteristics, such as the Hildebrand solubility parameter, Kamlet-Taft parameters, and performance in specific reactions or formulations, remain unknown.

Theoretical and Computational Investigations of 3 Propyl 1 Heptanol

Quantum Chemical Calculations on 3-Propyl-1-heptanol Molecular Structure and Conformations

No dedicated studies employing quantum chemical calculations to investigate the molecular structure and conformations of this compound were identified.

Density Functional Theory (DFT) Studies on this compound Reactivity and Energetics

A search for research literature yielded no specific Density Functional Theory (DFT) studies that analyze the reactivity and energetics of this compound. Consequently, data tables and detailed findings on this topic for this specific molecule are not available.

Ab Initio Calculations for Electronic Structure of this compound

There are no available records of ab initio calculations being performed to determine the electronic structure of this compound.

Molecular Dynamics Simulations for this compound Aggregation and Intermolecular Interactions

No studies utilizing molecular dynamics simulations to investigate the aggregation and intermolecular interactions of this compound have been published in the scientific literature.

Prediction of Spectroscopic Properties of this compound Using Computational Methods

A thorough search did not yield any computational studies focused on the prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound.

Computational Studies on Reaction Mechanisms Involving this compound

No computational research detailing the reaction mechanisms involving this compound could be located. Studies on related compounds exist, but an analysis specific to this compound is not present in the available literature.

Environmental and Green Chemistry Perspectives on 3 Propyl 1 Heptanol Excluding Toxicology

Biodegradation Studies of 3-Propyl-1-heptanol in Model Systems

Direct biodegradation studies on this compound are not extensively documented. However, the biodegradability of this compound can be inferred from research on other long-chain alcohols. Aliphatic alcohols are generally known to be biodegradable. nih.gov The structure of this compound, a C10 branched-chain alcohol, suggests it is likely susceptible to microbial degradation.

The typical aerobic biodegradation pathway for primary alcohols involves oxidation to the corresponding aldehyde, followed by further oxidation to a carboxylic acid. This fatty acid can then enter the β-oxidation pathway, a common metabolic process in many microorganisms, leading to its complete mineralization to carbon dioxide and water. frontiersin.orgnih.gov The presence of branching in the alkyl chain can sometimes influence the rate of biodegradation, with highly branched structures occasionally exhibiting slower degradation rates compared to their linear counterparts.

In model systems, such as activated sludge from wastewater treatment plants or soil microcosms, the biodegradation of long-chain alcohols is often assessed by measuring parameters like biochemical oxygen demand (BOD) or the disappearance of the parent compound over time. It is anticipated that this compound would be biodegraded under these conditions, although the specific rate and the microbial consortia involved would require experimental determination.

Table 1: General Biodegradation Potential of Aliphatic Alcohols (Note: This table represents generalized data for long-chain aliphatic alcohols and is intended to be illustrative for this compound.)

| Carbon Chain Length | Branching | Expected Biodegradation Potential |

|---|---|---|

| C6-C11 | Linear | Readily biodegradable |

| C12-C18 | Linear | Generally biodegradable, rate may decrease with chain length |

| C6-C11 | Branched | Likely biodegradable, may be slower than linear isomers |

Life Cycle Assessment (LCA) Considerations for this compound Production and Use (Academic Focus)

A comprehensive Life Cycle Assessment (LCA) for this compound would evaluate the environmental impacts associated with all stages of its life cycle, from raw material extraction to production, use, and end-of-life. semanticscholar.org While a specific LCA for this compound is not publicly available, the key considerations for such an assessment can be outlined.

The production of specialty chemicals like this compound often involves multi-step syntheses from petrochemical feedstocks. scispace.com An LCA would need to account for the environmental burdens of each of these steps, including:

Raw Material Acquisition: The extraction and processing of fossil fuels, which are the likely ultimate source of the carbon backbone of this compound.

Chemical Synthesis: The energy consumption, solvent use, catalyst production and use, and waste generation associated with the chemical reactions to produce the final product. scispace.com

Purification: The energy and materials required for distillation or other purification methods to achieve the desired product purity.

Transportation: The environmental impacts of transporting raw materials, intermediates, and the final product.

The use phase of this compound would also be a critical component of the LCA. If it is used as a solvent or an intermediate, the assessment would consider its fate during use, including any emissions to the environment. The end-of-life stage would evaluate the environmental impacts of its disposal, whether through wastewater treatment, incineration, or recycling.

Conducting an LCA for a specialty chemical is often challenging due to the lack of publicly available data on production processes. scispace.com However, such assessments are crucial for identifying hotspots in the life cycle where environmental improvements can be made and for comparing the environmental performance of different production routes or alternative products. earthshiftglobal.comp6technologies.com

Table 3: Key Stages and Considerations for a Life Cycle Assessment of this compound

| Life Cycle Stage | Key Considerations |

|---|---|

| Cradle-to-Gate (Production) | |

| Raw Material Extraction | Depletion of fossil resources, environmental impacts of extraction |

| Chemical Synthesis | Energy inputs, greenhouse gas emissions, use of catalysts and solvents, waste generation |

| Purification | Energy consumption for distillation/other methods |

| Gate-to-Grave (Use and Disposal) | |

| Use Phase | Emissions during application (e.g., as a solvent), efficiency in its function |

Future Research Directions and Emerging Trends for 3 Propyl 1 Heptanol

Development of Novel Catalytic Systems for Sustainable 3-Propyl-1-heptanol Transformations

The pursuit of green chemistry principles is driving research towards the development of novel and sustainable catalytic systems for the transformation of this compound and related alcohols. carlroth.com Current industrial production of similar long-chain alcohols, such as 2-propyl-1-heptanol (2-PH), often relies on processes like the LP OxoSM technology, which converts olefins and syngas into aldehydes that are subsequently hydrogenated. matthey.com While efficient, these processes operate under elevated temperatures and pressures, highlighting the need for milder and more environmentally benign alternatives. matthey.com

Future research is focused on several key areas:

Homogeneous and Heterogeneous Catalysis: Investigating novel homogeneous and heterogeneous catalysts for reactions such as esterification, etherification, and oxidation of this compound is a significant area of interest. For instance, recent studies on the esterification of fatty acids have explored a range of catalysts from classic acids like H₂SO₄ to innovative systems like sulfonated biochar and zeolite-based catalysts, achieving high conversion rates under optimized conditions. mdpi.com The development of catalysts that can operate under milder conditions with high selectivity and recyclability is a primary goal. mdpi.com

Bifunctional Catalysts: The design of bifunctional catalysts, which possess both acidic and metallic sites, offers a promising avenue for one-pot synthesis routes. For example, a novel metal-acid bifunctional catalyst containing palladium and dodecatungstophosphoric acid (DTP) supported on titania nanotubes has been studied for the one-pot synthesis of n-pentyl tetrahydrofurfuryl ether from n-pentanol and furfuryl alcohol. acs.org Similar concepts could be applied to the transformation of this compound.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) presents a highly sustainable approach. Lipases, for example, are widely used for the synthesis of esters from alcohols and fatty acids under mild conditions. Research into identifying or engineering robust enzymes for the specific transformation of branched-chain alcohols like this compound could lead to highly efficient and selective green processes.

Table 1: Comparison of Catalytic Systems for Alcohol Transformations

| Catalytic System | Reaction Type | Substrates | Key Findings & Future Directions |

| LP Oxo Process | Hydroformylation/ Hydrogenation | C4 olefins, syngas | High efficiency for 2-PH production; research aims to lower energy intensity. matthey.com |

| Sulfonated Biochar | Esterification | Oleic acid, methanol (B129727) | High conversion (97.2%); focus on catalyst stability and reusability. mdpi.com |

| Zeolite-based Catalysts | Esterification | Fatty acids, alcohols | Activity dependent on Si/Al ratio; potential for shape-selective catalysis. mdpi.com |

| Palladium/DTP on Titania Nanotubes | Condensation/ Hydrogenation | n-pentanol, furfuryl alcohol | Bifunctional catalysis for one-pot synthesis; applicable to other alcohol transformations. acs.org |

| Enzymes (e.g., Lipases) | Esterification | Alcohols, fatty acids | High selectivity under mild conditions; need for robust enzymes for branched alcohols. |

Integration of this compound into Advanced Materials (e.g., Smart Materials)

The unique branched structure of this compound makes it an intriguing candidate for incorporation into advanced and smart materials. Its derivatives could impart specific properties such as flexibility, hydrophobicity, and thermal stability to polymers and other materials.

Plasticizers: A primary application of similar branched-chain alcohols like 2-propyl-1-heptanol is in the production of plasticizers for polymers like PVC. fishersci.seevonik.complasticker.de The resulting plasticizers, such as di-2-propylheptyl phthalate (B1215562) (DPHP), offer low volatility and excellent low-temperature properties. matthey.complasticker.de Future research could explore the synthesis and performance of plasticizers derived from this compound, potentially offering unique performance characteristics.

Surfactants and Emulsifiers: The amphiphilic nature of this compound, with its polar hydroxyl group and nonpolar hydrocarbon chain, makes it a candidate for the synthesis of novel surfactants and emulsifiers. ontosight.ai Ethoxylation and propoxylation of similar alcohols are common methods to produce non-ionic surfactants used in various industrial applications. europa.eunih.gov

Smart Materials: The incorporation of this compound derivatives into "smart" materials that respond to external stimuli (e.g., temperature, pH, light) is an emerging area. For instance, the hydrophobicity and chain flexibility imparted by the this compound moiety could be utilized in the design of self-healing polymers or materials with tunable surface properties.

Modified Silica (B1680970) Materials: Recent research has demonstrated the use of 1-heptanol (B7768884) as both a solvent and a reagent in the grafting of trialkoxysilanes onto silica gel, resulting in a modified silica material. mdpi.com This approach could be extended to this compound to create novel stationary phases for chromatography or functionalized fillers for polymer composites. mdpi.com

Advanced Analytical Methodologies for Trace Analysis and Complex Mixture Characterization of this compound

The detection and quantification of this compound, especially at trace levels and within complex mixtures, are crucial for quality control, environmental monitoring, and understanding its behavior in various systems.